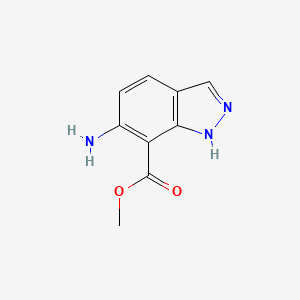

Methyl 6-amino-1H-indazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

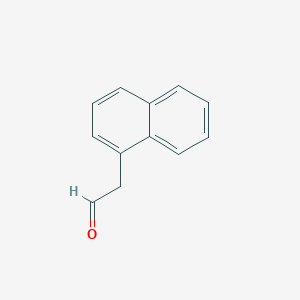

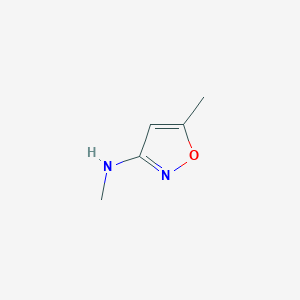

“Methyl 6-amino-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da . It is also known by other names such as “1H-Indazole-7-carboxylic acid, 6-amino-, methyl ester” and "6-amino-1H-indazole-7-carboxylic acid methyl ester" .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1H-indazole-7-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-amino-1H-indazole-7-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C . The compound has a molar refractivity of 52.6±0.3 cm3, and its polar surface area is 81 Å2 .Aplicaciones Científicas De Investigación

Organic Synthesis

“Methyl 6-amino-1H-indazole-7-carboxylate” is used in organic synthesis . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these syntheses would vary depending on the specific reactions and conditions used.

Anticancer Research

A series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, which were evaluated for anti-proliferative activity in four human cancer cell lines . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific cancer cell lines used and the efficacy of the synthesized compounds.

Synthesis of 1H- and 2H-indazoles

The compound is involved in the latest strategies for the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The outcomes of these syntheses would vary depending on the specific reactions and conditions used.

Medicinal Chemistry

Indazole, the core structure of “Methyl 6-amino-1H-indazole-7-carboxylate”, is a medicinally important heterocyclic moiety . It has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific pathological conditions treated and the efficacy of the indazole derivatives.

Antidepressant Research

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antidepressants . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific pathological conditions treated and the efficacy of the indazole derivatives.

Antibacterial Research

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antibacterial agents . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific bacterial strains used and the efficacy of the indazole derivatives.

Antihypertensive Research

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific pathological conditions treated and the efficacy of the indazole derivatives.

Anti-inflammatory Research

Indazole derivatives have been found to possess anti-inflammatory properties . For instance, a novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific inflammatory conditions treated and the efficacy of the indazole derivatives.

Antifungal Research

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antifungal agents . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific fungal strains used and the efficacy of the indazole derivatives.

Anti-HIV Research

Indazole derivatives have been found to possess anti-HIV properties . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific HIV strains used and the efficacy of the indazole derivatives.

Antiprotozoal Research

Indazole derivatives have been found to possess antiprotozoal properties . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific protozoal strains used and the efficacy of the indazole derivatives.

Hypoglycemic Research

Indazole derivatives have been found to possess hypoglycemic properties . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source. The outcomes of these studies would depend on the specific pathological conditions treated and the efficacy of the indazole derivatives.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 6-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEAFURFKCHXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505245 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-1H-indazole-7-carboxylate | |

CAS RN |

73907-98-9 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)